Tetrahydrocorticosterone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of THB involves the reduction of corticosterone through enzymatic or chemical means. Studies on the synthesis of related compounds such as tetrahydrogestrinone and 18-hydroxydeoxycorticosterone provide insights into the synthetic pathways that could apply to THB. These processes typically include steps like selective reduction, acetylation, and hydrogenation, illustrating the complexity of steroid synthesis (Friedel et al., 2006); (Harnik et al., 1986).

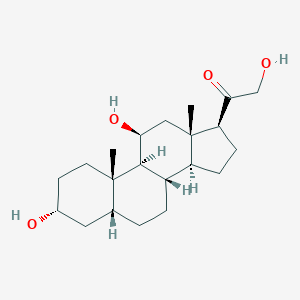

Molecular Structure Analysis

The molecular structure of THB, like other corticosteroids, features a cyclopentanoperhydrophenanthrene ring system with specific functional groups that define its activity. The identification and characterization of THB and its isomers through techniques like chromatography and mass spectrometry have been documented, providing a detailed understanding of its structure (Higashi et al., 2007).

Chemical Reactions and Properties

THB participates in various chemical reactions, including oxidation and conjugation, which affect its physiological role and metabolism. The interaction of THB with enzymes and other biochemicals can lead to the formation of different metabolites, highlighting its active participation in the body's chemical processes. The study of tetrahydrobiopterin's oxidation in hypertension models provides an example of how steroid oxidation can impact health and disease (Landmesser et al., 2003).

Physical Properties Analysis

The physical properties of THB, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in biological systems. These properties influence how THB is distributed, metabolized, and ultimately, its mechanism of action within the body. The isolation and identification of steroids in human plasma, including THB, provide insights into these aspects (Weichselbaum & Margraf, 1960).

Chemical Properties Analysis

The chemical properties of THB, such as reactivity, stability, and interaction with receptors, define its role in physiological processes. Its ability to modulate GABA receptors, for instance, demonstrates the neuroactive potential of THB and its metabolites, affecting neuronal excitability and stress responses (Majewska et al., 1986).

Applications De Recherche Scientifique

Endocrinology and Hormonal Studies :

- THDOC is used to study deoxycorticosterone production and regulation in normal subjects and patients with panhypopituitarism (Schambelan & Biglieri, 1972).

- It aids in the study of congenital adrenal hyperplasia due to enzyme deficiencies involved in pregnenolone biosynthesis (Camacho et al., 1968).

Neuroscience :

- In neuroscience, THDOC enhances GABAA receptor-mediated currents in rat hippocampal and cerebellar slices (Cooper et al., 1999).

- It's also studied for its potential in explaining the rapid alteration of neuronal excitability by certain steroid hormones, providing insights into the anesthetic and hypnotic actions of naturally occurring and synthetic anesthetic steroids (Majewska et al., 1986).

Behavioral and Pharmacological Research :

- THDOC has been used in behavioral studies, such as investigating its effects on ethanol discrimination in rats (Bieńkowski & Kostowski, 1997).

Metabolic and Physiological Studies :

- It is isolated from the urine of normal men, aiding in the study of corticotropin-induced changes (Touchstone et al., 1959).

- THDOC is also significant in non-invasive methods for measuring glucocorticoid metabolites in various species, including Adélie penguins (Nakagawa et al., 2003) and Sungazer lizards (Scheun et al., 2018).

Cardiovascular Research :

- Research on tetrahydrobiopterin, a related compound, shows its role in reducing vascular ROS production, increasing NO production, and affecting blood pressure in hypertension (Landmesser et al., 2003).

Toxicology and Environmental Health :

- Tetrahydrocorticosterone isomers are analyzed in rat brains to identify and quantify steroid variety, aiding in understanding gender differences in stress response (Higashi et al., 2007).

- It serves as a potential urinary biomarker for assessing the toxicological effects of substances like nonylphenol (Lee et al., 2007).

Pathophysiology :

- THDOC has been implicated in the modulation of hypothalamic neuron excitability, influencing stress responses (Womack et al., 2006).

Endocrinology - Steroid Transport Mechanisms :

- Studies on tetrahydrocortisone, a naturally occurring C21 steroid acetate, in human plasma have implications for understanding steroid transport mechanisms (Weichselbaum & Margraf, 1960).

Animal Behavior and Stress Research :

- The tetrahydrocorticosterone enzyme immunoassay is a non-invasive technique for quantifying stress-associated biomarkers in birds, like the southern yellow-billed hornbill (Bouwer et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQQHZQUAMFINJ-DTDWNVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015843 | |

| Record name | Tetrahydrocorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrocorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tetrahydrocorticosterone | |

CAS RN |

68-42-8 | |

| Record name | Tetrahydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,11β,21-trihydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW84K2LEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrocorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)